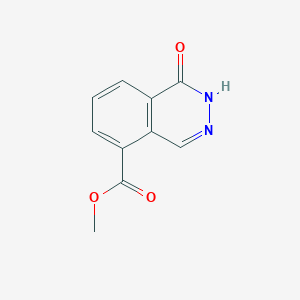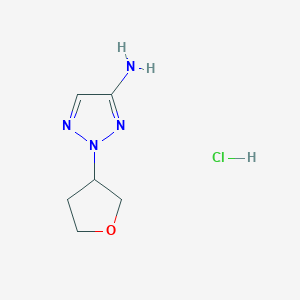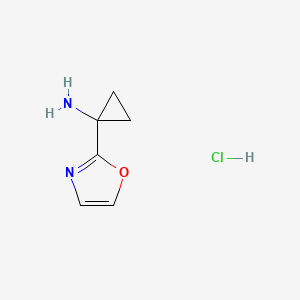![molecular formula C15H22BFO2 B7451622 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)
2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as FP-TMD, is a boronic acid derivative that has gained significant attention in scientific research due to its unique properties. FP-TMD is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Aplicaciones Científicas De Investigación
2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has shown great potential in various scientific research fields. In medicinal chemistry, 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a ligand for the development of new drugs. It has been found to be effective in targeting certain enzymes and receptors, making it a promising candidate for the treatment of various diseases. In materials science, 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a building block for the synthesis of new materials with unique properties, such as luminescence and conductivity. In catalysis, 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used as a catalyst for various organic reactions, including Suzuki-Miyaura cross-coupling reactions and C-H activation reactions.
Mecanismo De Acción
The mechanism of action of 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not fully understood, but it is believed to involve the formation of a boron-oxygen bond with a target molecule. This bond formation leads to changes in the electronic and steric properties of the target molecule, resulting in the desired biological or chemical effect.
Biochemical and Physiological Effects:
2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been found to inhibit certain enzymes and receptors, leading to the potential treatment of diseases such as cancer and Alzheimer's. In materials science, 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been found to have luminescent and conductive properties, making it useful in the development of new materials for electronics and photonics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages for use in lab experiments. It is easy to synthesize, has high purity, and is stable under a wide range of conditions. However, 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane also has some limitations, such as its relatively high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. In medicinal chemistry, further studies are needed to determine its efficacy in the treatment of various diseases. In materials science, 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be used to develop new materials with enhanced properties, such as increased conductivity or luminescence. In catalysis, 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane could be further explored as a catalyst for various organic reactions. Additionally, more research is needed to fully understand the mechanism of action of 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and its potential applications in other fields.
Métodos De Síntesis
2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-fluoro-5-(propan-2-yl)phenylboronic acid with 2,2,4,4-tetramethyl-1,3-cyclobutanediol in the presence of a palladium catalyst. The reaction yields 2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white solid in high yield and purity.
Propiedades
IUPAC Name |
2-(3-fluoro-5-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BFO2/c1-10(2)11-7-12(9-13(17)8-11)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JREOJKDUDMHZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




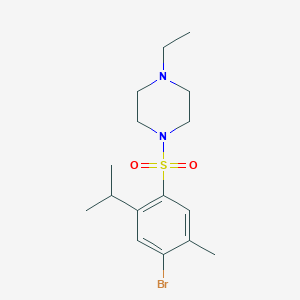



![5-Aminobicyclo[2.2.2]octan-2-OL hcl](/img/structure/B7451607.png)
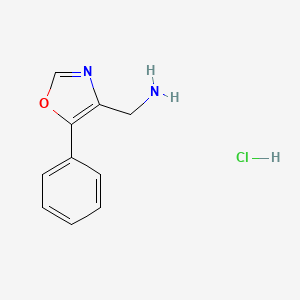
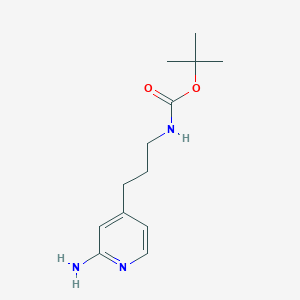
![2-Isopropyl-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B7451619.png)
